Product packaging for 6-Chloro-2-methyl-3,4'-bipyridine(Cat. No.:CAS No. 88976-11-8)

6-Chloro-2-methyl-3,4'-bipyridine

Cat. No.: B13138715
CAS No.: 88976-11-8
M. Wt: 204.65 g/mol
InChI Key: WUKXAMSZRMFLMN-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-3,4'-bipyridine is a substituted bipyridine compound of interest in chemical research and development. Bipyridine derivatives are prominent ligands in coordination chemistry and are widely used in constructing catalysts for various reactions . The chloromethyl-substituted structure of this compound makes it a versatile synthon for further functionalization via cross-coupling reactions, such as Suzuki or Negishi coupling, which are common methods for creating complex bipyridine architectures . Researchers utilize related chloro- and methyl-substituted bipyridines in diverse fields, including materials science, medicinal chemistry as foundational structures for active molecules, and the development of photosensitizers . This product is intended for research purposes in a controlled laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B13138715 6-Chloro-2-methyl-3,4'-bipyridine CAS No. 88976-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88976-11-8

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

6-chloro-2-methyl-3-pyridin-4-ylpyridine

InChI

InChI=1S/C11H9ClN2/c1-8-10(2-3-11(12)14-8)9-4-6-13-7-5-9/h2-7H,1H3

InChI Key

WUKXAMSZRMFLMN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 6 Chloro 2 Methyl 3,4 Bipyridine and Its Analogues

Classical Coupling Reactions in Bipyridine Synthesis

The formation of the C(sp²)–C(sp²) bond linking the two pyridine (B92270) rings is the cornerstone of bipyridine synthesis. Transition-metal catalyzed cross-coupling reactions are the most powerful and widely used tools for this purpose, offering high yields and functional group tolerance. orgsyn.orgorgsyn.org

Palladium catalysts are preeminent in the synthesis of biaryl and heterobiaryl compounds, including bipyridines. mdpi.com The choice of coupling reaction often depends on the availability of starting materials and the tolerance of other functional groups present in the molecule.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species (typically a boronic acid or ester) with an organohalide, is a highly attractive method due to the stability and low toxicity of the boron reagents. mdpi.comwikipedia.orglibretexts.org For a 3,4'-bipyridine (B8713429) skeleton, this would involve reacting a 3-halopyridine derivative with a pyridine-4-boronic acid, or vice versa, in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org A significant challenge in bipyridine synthesis via Suzuki coupling is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. mdpi.com The design of the catalytic system, including the choice of ligands and palladium source, is therefore critical for successful coupling. mdpi.comnih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent with an organohalide and is known for its high reactivity and excellent functional group tolerance. orgsyn.orgwikipedia.org This method is a powerful tool for preparing bipyridines under mild conditions. orgsyn.org The synthesis can proceed by coupling a pyridylzinc halide with a halopyridine. orgsyn.orgmdpi.com For instance, a (2-methyl-6-chloropyridin-3-yl)zinc halide could be coupled with a 4-halopyridine. Aromatic iodides, bromides, and chlorides can all serve as coupling partners, with iodides generally being the most reactive. orgsyn.org

Stille Coupling: The Stille reaction involves the coupling of an organotin (stannane) compound with an organohalide. wikipedia.orgorganic-chemistry.org It is highly reactive and can succeed where other methods, like Suzuki coupling, may not. mdpi.com The synthesis of bipyridines can be achieved by reacting a stannylated pyridine with a bromopyridine in the presence of a palladium catalyst. mdpi.com A key drawback of this method is the high toxicity of the organotin reagents and byproducts, which can complicate purification. mdpi.comorganic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
Coupling ReactionOrganometallic Reagent (R-M)Electrophile (R'-X)Typical Catalyst/LigandKey AdvantagesKey Disadvantages
SuzukiPyridylboronic acid/esterHalopyridine (I, Br, Cl, OTf)Pd(OAc)₂, Pd₂(dba)₃ / Phosphine ligands (e.g., SPhos, XPhos)Stable, low-toxicity reagents; commercially available starting materials. mdpi.comwikipedia.orgProduct inhibition; requires base which can affect sensitive groups. mdpi.comorganic-chemistry.org
NegishiPyridylzinc halideHalopyridine (I, Br, Cl, OTf)Pd(PPh₃)₄, Pd(dba)₂/XPhosHigh reactivity; mild conditions; excellent functional group tolerance. orgsyn.orgorgsyn.orgwikipedia.orgMoisture-sensitive organozinc reagents.
StillePyridylstannaneHalopyridine (I, Br, Cl, OTf), Acyl chloridesPdCl₂(PPh₃)₂, Pd(PPh₃)₄Highly reactive; tolerant of many functional groups. mdpi.comwikipedia.orgToxic organotin reagents and byproducts; difficult purification. mdpi.comorganic-chemistry.org

Nickel-catalyzed reactions offer a more cost-effective alternative to palladium for synthesizing bipyridines. mdpi.com These methods are particularly effective for the homocoupling of 2-halopyridines to form symmetrical 2,2'-bipyridines. mdpi.comsioc-journal.cn The reduction of nickel(II) salts, such as NiCl₂·6H₂O, in the presence of a reducing agent like zinc powder generates an active Ni(0) species that can catalyze the coupling. mdpi.comresearchgate.net While highly effective for symmetrical bipyridines, achieving selective heterocoupling of two different halopyridines to form unsymmetrical products like 3,4'-bipyridines can be more challenging and may result in a mixture of products. researchgate.net However, ligand-free systems have been developed that show high yields for constructing 2,2'-bipyridines and can be adapted for cross-coupling by using one of the pyridyl halides in excess. researchgate.net

The classical Ullmann reaction is a copper-mediated homocoupling of aryl halides to form symmetrical biaryls. byjus.comwikipedia.org Traditionally, this reaction requires stoichiometric amounts of copper and harsh conditions, often at temperatures exceeding 200 °C, which limits its applicability to substrates with sensitive functional groups. mdpi.comorganic-chemistry.org The mechanism is believed to involve the formation of an organocopper intermediate. byjus.comorganic-chemistry.org Modern variations have been developed that use catalytic amounts of copper, often with ligands, allowing for milder reaction conditions. organic-chemistry.org While primarily used for symmetrical bipyridines, unsymmetrical Ullmann reactions can be performed by using a large excess of one of the coupling partners. wikipedia.org Recently, nickel-catalyzed Ullmann-type reductive couplings have also been developed, providing another route to biaryl compounds under mild conditions. nih.gov

Functionalization and Derivatization Approaches

For a molecule like 6-Chloro-2-methyl-3,4'-bipyridine, specific functional groups must be introduced onto the pre-formed bipyridine skeleton or carried through the coupling sequence on one of the pyridine precursors.

The direct chlorination of pyridine rings can be challenging. A common and effective strategy to introduce a chlorine atom at the C-2 or C-6 position (α- to the nitrogen) is through N-oxidation followed by treatment with a chlorinating agent. tandfonline.com Treating a pyridine derivative with an oxidant like m-CPBA or H₂O₂ forms the corresponding pyridine-N-oxide. This N-oxide is then activated towards nucleophilic attack.

Reacting the pyridine-N-oxide with phosphorus oxychloride (POCl₃) is a standard method for introducing a chlorine atom, typically at the 2-position. tandfonline.comstackexchange.com The mechanism involves coordination of the N-oxide oxygen to the phosphorus atom, which activates the C-2 position for attack by a chloride ion. tandfonline.com Subsequent elimination yields the 2-chloropyridine (B119429). tandfonline.comstackexchange.com To synthesize the target molecule, one could start with a 2-methyl-3-substituted pyridine, perform N-oxidation, and then chlorinate with POCl₃ to install the chlorine atom at the 6-position. The presence of a stoichiometric amount of a base like triethylamine (B128534) can improve the yield and regioselectivity of this chlorination. tandfonline.com

Table 2: Chlorination of Pyridine-N-Oxides
Chlorinating AgentTypical ConditionsKey FeaturesReference
Phosphorus oxychloride (POCl₃)Heating, often neat or in a solvent like DMFCommonly used, produces a mixture of 2- and 4-chloropyridines. tandfonline.com
POCl₃ with TriethylamineStoichiometric amount of baseImproves yield and regioselectivity for 2-chlorination (up to 99.2% selectivity). tandfonline.com
Sulfuryl chloride (SO₂Cl₂)VariesAlternative chlorinating agent. tandfonline.com
p-Toluenesulfonyl chlorideVariesCan produce 2-chloropyridine in moderate yields. tandfonline.com

Converting a methyl group on a bipyridine ring to a halomethyl group is a key transformation for creating building blocks for further derivatization. While radical halogenation is one option, it often leads to mixtures of mono- and poly-halogenated products that are difficult to separate. orgsyn.orgorgsyn.org

A more efficient and high-yield method proceeds through a trimethylsilyl (B98337) (TMS) intermediate. orgsyn.orgacs.org This approach involves the deprotonation of the methyl group using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C). The resulting carbanion is then "trapped" by reacting it with trimethylsilyl chloride (TMSCl). orgsyn.orgacs.org This forms a (trimethylsilyl)methyl derivative. The TMS group can then be displaced by a halide using a fluoride (B91410) source (e.g., CsF) in the presence of a halogenating agent like hexachloroethane (B51795) (Cl₃CCCl₃) to give the desired chloromethyl bipyridine. acs.org This method is highly efficient for generating halomethyl bipyridines substituted at various positions. orgsyn.org

Regioselective Functionalization via C-H Activation and Aryne Reactivity

The direct functionalization of carbon-hydrogen (C-H) bonds has become a highly attractive strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of bipyridine synthesis, regioselective C-H activation allows for the precise introduction of substituents onto the pyridine rings.

Recent research has demonstrated the use of metal catalysts to achieve site-selective C-H functionalization of pyridine and its derivatives. nih.gov For instance, palladium-catalyzed C-3 selective arylation of pyridine has been reported, providing a direct route to 3-arylpyridines. researchgate.net This type of methodology is crucial for synthesizing asymmetrically substituted bipyridines. The regioselectivity is often controlled by the electronic properties of the substrate, the nature of the catalyst, and the directing groups employed. mdpi.com For example, the use of a pivaloyl group can direct palladium to activate the C4 position of an indole (B1671886) ring, a concept that can be adapted to pyridine systems. mdpi.com

Aryne chemistry provides another powerful tool for the synthesis of highly substituted pyridines and, by extension, bipyridines. sigmaaldrich.com Heterocyclic arynes, or "pyridynes," are highly reactive intermediates that can be generated from silyltriflate precursors under mild, fluoride-induced conditions. sigmaaldrich.com These pyridynes can then undergo various transformations, including nucleophilic addition, cycloadditions, and metal-catalyzed reactions, to introduce diverse functional groups. sigmaaldrich.com A key advantage of aryne chemistry is the potential to form multiple new bonds in a single step and to access substitution patterns that are difficult to obtain through other methods. For instance, the reaction of a 3,4-pyridyne precursor can lead to a mixture of regioisomeric products, while a substituent like a bromine atom can be used to control the regioselectivity of the trapping reaction and provide a handle for further synthetic modifications. sigmaaldrich.com

A notable example of aryne-related reactivity is the synthesis of a bipyridyl reagent containing a strained alkyne. nih.govnih.gov This compound undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) without the need for a copper catalyst, demonstrating the unique reactivity of such constrained systems. nih.govnih.gov

Emerging Synthetic Paradigms

The quest for more sustainable, efficient, and versatile synthetic methods has led to the development of new paradigms in bipyridine synthesis. These include the move away from precious metal catalysts and the adoption of high-throughput techniques to accelerate reaction discovery and optimization.

Transition-Metal-Free Coupling Reactions for Bipyridine Scaffolds

While traditional cross-coupling reactions like Suzuki, Negishi, and Stille couplings are widely used for bipyridine synthesis, they often suffer from drawbacks such as catalyst poisoning by the bipyridine product, the cost and toxicity of transition metals, and the need for anhydrous and oxygen-free conditions. mdpi.comcas.cn This has spurred the development of transition-metal-free alternatives. mdpi.compreprints.org

One approach involves the use of organosulfur or organophosphorus compounds to mediate C-C bond formation. mdpi.com For example, the reaction of pyridyl lithium or pyridyl magnesium bromide with pyridyl aryl sulfoxides can lead to the formation of bipyridines. mdpi.compreprints.org Another strategy employs a bis-phenalenyl compound in the presence of a base like potassium tert-butoxide (K(Ot-Bu)) to facilitate a C-H functionalization pathway. mdpi.com This reaction proceeds through a single electron transfer (SET) mechanism, generating a pyridyl radical that couples with another pyridine unit. researchgate.netmdpi.com The generation of aryl radicals and their subsequent addition to arenes is a key feature of these base-promoted reactions. cas.cn

The table below summarizes some examples of transition-metal-free reactions for bipyridine synthesis.

Reaction TypeReagentsKey Features
Sulfur-mediated couplingPyridyl lithium, Pyridyl aryl sulfoxideAvoids transition metal catalysts. mdpi.compreprints.org
Base-promoted C-H functionalizationBis-phenalenyl compound, K(Ot-Bu)Proceeds via a single electron transfer mechanism. researchgate.netmdpi.com
Wurtz-type couplingSodium dispersionUseful for synthesizing symmetrical bipyridines. researchgate.netmdpi.com

Application of High-Throughput Experimentation (HTE) in Bipyridine Synthesis

High-Throughput Experimentation (HTE) has emerged as a transformative tool in chemical synthesis, enabling the rapid screening of a large number of reaction conditions in parallel. researchgate.netseqens.com This approach significantly accelerates the discovery of new reactions and the optimization of existing ones, using minimal amounts of starting materials. youtube.com In the pharmaceutical industry, HTE is routinely used to expedite the synthesis of compound libraries for biological screening. researchgate.netacs.org

For the synthesis of complex molecules like substituted bipyridines, HTE can be employed to quickly identify the optimal catalyst, ligand, solvent, base, and temperature from a vast array of possibilities. youtube.comacs.org This is particularly valuable for challenging cross-coupling reactions where catalyst and ligand choice is critical for achieving high yield and selectivity. For instance, HTE was used to discover that bipyridine 6-carboxamidine (BpyCam) was a highly effective ligand in certain reactions, a finding that would have been difficult to achieve through traditional, one-at-a-time experimentation. researchgate.net

The data generated from HTE experiments can provide a detailed "blueprint" for scaling up the successful reactions. acs.org This methodology is not only for optimization but also for the discovery of entirely new reactivity by randomly combining reagents and identifying unexpected "hits". youtube.com

The table below outlines the typical workflow and benefits of applying HTE to bipyridine synthesis.

HTE Workflow StageDescriptionBenefits for Bipyridine Synthesis
Design A diverse array of catalysts, ligands, solvents, and bases are selected for screening.Rapidly explores a wide chemical space to overcome common issues like catalyst inhibition. researchgate.netacs.org
Execution Reactions are performed in parallel on a microscale using automated liquid handlers and reaction blocks.Minimizes consumption of valuable starting materials and reagents. seqens.comyoutube.com
Analysis High-throughput analytical techniques (e.g., LC-MS) are used to determine reaction outcomes.Quickly identifies successful reaction conditions ("hits") and provides quantitative data on yield and purity. researchgate.netacs.org
Optimization & Scale-up Promising hits are further optimized and then scaled up to a preparative scale.Provides a robust and scalable synthetic route in a fraction of the time required by traditional methods. acs.org

Reaction Mechanisms and Pathways Involving 6 Chloro 2 Methyl 3,4 Bipyridine

Mechanistic Investigations of Cross-Coupling and Homocoupling Reactions (e.g., Radical Pathways, Organometallic Intermediates)

Cross-coupling reactions are pivotal in the functionalization of 6-Chloro-2-methyl-3,4'-bipyridine, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. The mechanisms of these reactions, particularly those catalyzed by transition metals like palladium, involve a series of well-defined steps.

Homocoupling reactions, where two molecules of this compound would couple, can also occur, sometimes as a side reaction in cross-coupling processes. These reactions can proceed through radical pathways, especially when mediated by certain metal catalysts or under specific reaction conditions. mdpi.com For instance, the homocoupling of related azoles has been proposed to occur through a radical intermediate. mdpi.com

Organometallic intermediates are central to these coupling reactions. In Negishi-type couplings, an organozinc reagent would be used, and the catalytic cycle would involve a zinc-to-palladium transmetalation step. nih.gov The reactivity and stability of these organopalladium intermediates are crucial for the efficiency and selectivity of the coupling reaction.

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound (Hypothetical)

StepDescriptionIntermediate Species (Example)
Oxidative Addition The palladium(0) catalyst inserts into the C-Cl bond of the bipyridine.[Pd(II)(6-(2-methyl-3,4'-bipyridyl))Cl(L)n]
Transmetalation The organic group from the coupling partner (e.g., an organoboron compound) is transferred to the palladium center.[Pd(II)(6-(2-methyl-3,4'-bipyridyl))(R)(L)n]
Reductive Elimination The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.6-(R)-2-methyl-3,4'-bipyridine + Pd(0)Ln

This table is a generalized representation based on established mechanisms for similar compounds.

Electrophilic and Nucleophilic Substitution Mechanisms on Halogenated Bipyridine Rings

The pyridine (B92270) rings in this compound exhibit distinct reactivities towards electrophilic and nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for the displacement of the chlorine atom at the 6-position. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles. This reactivity is further enhanced in pyridinium (B92312) salts. nih.gov The SNAr mechanism typically proceeds through a two-step addition-elimination sequence. youtube.com A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a high-energy intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. Kinetic studies on related chloropyridines have provided insights into the rates and mechanisms of these reactions. rsc.orgrsc.org

Electrophilic aromatic substitution (EAS) on the pyridine rings of this compound is generally more challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. gcwgandhinagar.comyoutube.com When these reactions do occur, they are typically directed to specific positions. For pyridine itself, electrophilic substitution, if forced, occurs at the 3-position. youtube.com However, the reactivity can be significantly altered by converting the pyridine to a pyridine N-oxide. The N-oxide group is electron-donating through resonance, which activates the ring for electrophilic attack, primarily at the 2- and 4-positions. gcwgandhinagar.comscripps.eduvaia.com Subsequent deoxygenation can then yield the substituted pyridine.

Table 2: Comparison of Substitution Mechanisms on the Pyridine Ring

Reaction TypeKey FeaturesFavored Positions on a Pyridine RingInfluence of Substituents on this compound
Nucleophilic Aromatic Substitution (SNAr) Two-step addition-elimination via Meisenheimer complex.2-, 4-, and 6-positions (activated by the ring nitrogen).The chloro group at the 6-position is susceptible to displacement.
Electrophilic Aromatic Substitution (EAS) Generally difficult due to the electron-deficient ring.3-position (for pyridine itself).The methyl group is weakly activating, while the chloro group is deactivating. The pyridine nitrogen deactivates the ring.
EAS on Pyridine N-oxide Activated ring due to the electron-donating N-oxide group.2- and 4-positions.Formation of the N-oxide would activate the ring for electrophilic attack.

Oxidation and Reduction Pathways of this compound and its Analogues

The nitrogen atoms in the bipyridine scaffold can be readily oxidized. A common oxidation reaction is the formation of pyridine N-oxides using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). lboro.ac.uk This transformation can be highly chemoselective. lboro.ac.uk The formation of bipyridine N,N'-dioxides through oxidative dimerization of chiral pyridine N-oxides has been reported as a stereoselective process. nih.govacs.orglboro.ac.uk

The reduction of the bipyridine system can also be achieved. For instance, the electrochemical reduction of related halopyridines has been studied, often in the context of catalytic processes. nih.gov The reduction of the N-O bond in bipyridine-N,N'-dioxides is a method to generate chiral bipyridines.

Studies on Regioselectivity and Stereoselectivity in Bipyridine Functionalization

Regioselectivity is a critical aspect of the functionalization of this compound. In reactions such as metalation, the position of deprotonation is directed by the substituents on the pyridine rings. For example, the lithiation of substituted pyridines can be highly regioselective, influenced by the electronic and steric effects of the substituents. znaturforsch.com Studies on the lithiation of 2-chloropyridine (B119429) have shown that the regioselectivity can be controlled by the choice of the lithiating agent. researchgate.netnih.gov For instance, using BuLi-LiDMAE can lead to an unprecedented C-6 lithiation. nih.gov

Stereoselectivity becomes important when chiral centers or axes of chirality are introduced into the molecule. The synthesis of atropisomeric bipyridines, which possess axial chirality due to restricted rotation around the C-C bond connecting the two pyridine rings, is an area of active research. The oxidative coupling of chiral pyridine N-oxides has been shown to be a highly chemo- and stereoselective method for preparing atropisomeric bipyridine N,N'-dioxides. lboro.ac.uknih.govacs.orglboro.ac.uk

Table 3: Factors Influencing Regio- and Stereoselectivity in Bipyridine Functionalization

SelectivityInfluencing FactorsExample Reaction
Regioselectivity Electronic effects of substituents (e.g., -Cl, -CH3), directing groups, choice of reagent (e.g., base in metalation). znaturforsch.comnih.govDirected ortho-metalation, regioselective cross-coupling. znaturforsch.com
Stereoselectivity Chiral auxiliaries, chiral catalysts, steric hindrance influencing rotational barriers.Atroposelective synthesis of bipyridines via oxidative coupling of chiral N-oxides. nih.govacs.orglboro.ac.uk

Advanced Spectroscopic and Structural Elucidation of 6 Chloro 2 Methyl 3,4 Bipyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 6-chloro-2-methyl-3,4'-bipyridine and its derivatives.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and purity of synthesized bipyridine derivatives.

In the ¹H NMR spectrum of a typical bipyridine, the aromatic protons resonate in the downfield region, generally between 7.0 and 9.0 ppm. For substituted bipyridines like this compound, the chemical shifts and splitting patterns of these protons provide a wealth of information about the substitution pattern. For instance, the methyl group protons on the pyridine (B92270) ring would appear as a singlet in the upfield region, typically around 2.4 ppm. rsc.org The protons on the two pyridine rings will exhibit distinct signals, and their coupling patterns can be used to assign their specific positions.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For example, carbons bonded to the electronegative chlorine atom and nitrogen atoms will be shifted downfield. The carbon of the methyl group will appear at the high-field end of the spectrum. docbrown.info

The following table provides an example of typical chemical shifts observed for related bipyridine structures.

Proton Chemical Shift (ppm) Carbon Chemical Shift (ppm)
H-2'9.18 (d)C-2157.1
H-6'8.63 (dd)C-3140.8
H-58.28 (m)C-4136.7
H-47.75 (m)C-5122.2
H-5'7.37 (dd)C-6149.5
CH₃2.38 (s)C-2'154.6
C-3'134.7
C-4'149.9
C-5'123.5
C-6'148.1
Note: This is a representative table based on data for similar substituted bipyridines. rsc.org Actual values for this compound may vary.

NMR spectroscopy is a powerful tool for studying how bipyridine ligands like this compound coordinate to metal ions. rsc.org Upon complexation, significant changes in the ¹H NMR spectrum of the ligand are observed. The coordination of the nitrogen atoms to a metal center alters the electronic distribution within the pyridine rings, leading to shifts in the proton resonances. researchgate.net

By analyzing the direction and magnitude of these coordination-induced shifts, the binding mode of the ligand can be determined. rsc.org For instance, in square-planar d⁸ metal complexes, the upfield shifts of the H5 and H5' protons of the bipyridine ligand are indicative of specific binding situations. rsc.orgresearchgate.net Furthermore, in multinuclear complexes where multiple bipyridine units are present in different chemical environments, ¹H NMR can distinguish between these different binding modes. rsc.org The analysis of coupling constants, such as ¹⁹⁵Pt-¹H coupling in platinum complexes, can provide additional evidence for the coordination geometry. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound and its derivatives by analyzing their fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. visionpublisher.info This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). nih.gov

The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern is observed, which arises from the breakdown of the molecular ion into smaller, charged fragments. libretexts.org The fragmentation of bipyridine derivatives often involves cleavage of the bond between the two pyridine rings and loss of substituents. For this compound, characteristic fragments would be expected from the loss of a chlorine atom, a methyl group, or cleavage of the bipyridine linkage. libretexts.org These fragmentation patterns serve as a "fingerprint" for the molecule, aiding in its identification. nih.gov

ESI-MS is a soft ionization technique that is particularly useful for the analysis of less volatile or thermally labile compounds, including metal complexes of this compound. uvic.ca In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. sioc-journal.cn

A key advantage of ESI-MS is its ability to produce intact molecular ions of complexes, often with minimal fragmentation. researchgate.net This allows for the precise determination of the molecular weight of the entire coordination compound. By adjusting the source conditions, controlled fragmentation can be induced, providing structural information about the ligand and its coordination to the metal center. sioc-journal.cn For instance, the dissociation of ligands from a metal complex can be observed, and the relative ease of this dissociation can provide insights into the stability of the complex. sioc-journal.cn

Vibrational (Infrared - IR) and Electronic (UV-Visible - UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the bonding and electronic structure of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. orientjchem.org The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:

C=C and C=N stretching vibrations of the pyridine rings, typically in the 1400-1600 cm⁻¹ region. researchgate.net

C-H stretching vibrations of the aromatic and methyl protons, usually above 3000 cm⁻¹.

C-Cl stretching vibration , which would appear in the fingerprint region, typically below 800 cm⁻¹.

Metal-ligand vibrations in the far-IR region (below 600 cm⁻¹) for metal complexes, which can confirm the coordination of the bipyridine to the metal center. acs.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show intense absorption bands in the UV region, corresponding to π→π* transitions within the aromatic pyridine rings. researchgate.net

Upon coordination to a metal center, new absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-based orbital to a ligand-based π* orbital. researchgate.net The energy and intensity of these MLCT bands are sensitive to the nature of the metal, the ligand, and the solvent, providing insights into the electronic structure of the complex. researchgate.net

Spectroscopic Technique Typical Wavenumber/Wavelength Assignment
IR1400-1600 cm⁻¹C=C and C=N stretching
IR>3000 cm⁻¹C-H stretching
IR<800 cm⁻¹C-Cl stretching
UV-Vis~280 nmπ→π* transition
UV-Vis (complexes)400-500 nmMetal-to-Ligand Charge Transfer (MLCT)
Note: This table provides representative values based on related compounds. researchgate.netresearchgate.net Actual values can vary.

X-ray Diffraction Analysis for Crystal Structure and Molecular Conformation

Single Crystal X-ray Diffraction (SCXRD) Studies

The process would involve growing a single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule.

For instance, studies on asymmetrically substituted π-conjugated 2,2'-bipyridine (B1663995) derivatives have successfully utilized SCXRD to confirm their molecular structures. nih.gov Similarly, SCXRD analysis of complexes involving dimethyl-derivatives of 2,2'-bipyridine has provided detailed insights into their coordination chemistry and solid-state packing. nih.gov A hypothetical SCXRD study on this compound would be expected to yield a detailed structural model, confirming the connectivity of the atoms and providing precise bond lengths and angles.

Hypothetical Crystal Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)9.8
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1005
Z4
Calculated Density (g/cm³)1.35

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an SCXRD experiment. It is based on typical values for similar organic molecules.

Analysis of Dihedral Angles and Intermolecular Interactions

Furthermore, the crystal packing is stabilized by a network of intermolecular interactions. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions. In related chlorinated bipyridine structures, C-H···Cl and C-H···N hydrogen bonds are commonly observed. nih.gov Additionally, π-π stacking interactions between the aromatic pyridine rings can play a significant role in the supramolecular assembly. The analysis of these interactions provides crucial insights into the solid-state behavior of the compound.

Common Intermolecular Interactions in Substituted Bipyridines:

Interaction TypeDescription
C-H···N Hydrogen BondsAn interaction between a carbon-bound hydrogen atom and a nitrogen atom.
C-H···Cl Hydrogen BondsAn interaction between a carbon-bound hydrogen atom and a chlorine atom.
π-π StackingAttractive, noncovalent interactions between aromatic rings.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

A TGA-DTA study of this compound would provide information on its melting point, boiling point, and decomposition temperatures. The TGA curve would show mass loss at specific temperatures, corresponding to the volatilization or decomposition of the compound. The DTA curve would show endothermic or exothermic peaks corresponding to phase transitions or chemical reactions.

For example, the thermal analysis of metal complexes with 2,2'-bipyridine has shown that the compounds decompose in multiple steps, with the loss of water molecules followed by the decomposition of the organic ligands. akjournals.comresearchgate.net In the case of this compound, the TGA curve might be expected to show a single-step or multi-step decomposition process. The decomposition products could include volatile fragments such as hydrogen chloride, methane, and pyridine derivatives. The final residue would likely be carbonaceous material. The thermal behavior of a related pincer ligand was investigated using TGA-DTA to determine its melting point. acs.org

Hypothetical TGA-DTA Data for this compound:

Temperature Range (°C)Mass Loss (%)DTA PeakAssignment
150-250~5%EndothermicMelting
250-400~45%ExothermicDecomposition (loss of CH₃ and Cl groups)
400-600~50%ExothermicFurther decomposition of the bipyridine core

Note: This data is hypothetical and for illustrative purposes. The actual decomposition profile would need to be determined experimentally.

Electron Spin Resonance (ESR) for Radical Species Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. wikipedia.orgethz.ch The technique is highly sensitive and can provide detailed information about the structure and environment of the radical species. numberanalytics.comnumberanalytics.com

While this compound is a diamagnetic molecule with no unpaired electrons, it could potentially form radical species under certain conditions, such as upon irradiation or chemical oxidation/reduction. ESR spectroscopy would be the ideal tool to detect and characterize these radical species. nih.govnih.gov

The ESR spectrum of a radical derived from this compound would exhibit a characteristic hyperfine splitting pattern due to the interaction of the unpaired electron with the magnetic nuclei in the molecule, such as ¹H and ¹⁴N. Analysis of this hyperfine structure would allow for the identification of the radical and the determination of the spin density distribution, providing insights into its electronic structure. Studies on bipyridyl radical anions have demonstrated the power of ESR in characterizing such species. researchgate.net

Key Information from an ESR Study of a Radical Species:

ESR ParameterInformation Provided
g-factorHelps in identifying the type of radical.
Hyperfine CouplingProvides information about the atoms interacting with the unpaired electron.
LinewidthGives insights into the dynamics and environment of the radical.

Computational and Theoretical Investigations of 6 Chloro 2 Methyl 3,4 Bipyridine

Electronic Structure and Bonding Characterization

The arrangement of electrons and the nature of the chemical bonds in 6-Chloro-2-methyl-3,4'-bipyridine are fundamental to its chemical behavior. Computational methods offer a window into these features at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly effective for calculating the ground-state geometry and electronic structure of organometallic complexes containing bipyridine ligands. nih.gov DFT calculations, often using hybrid functionals like B3LYP, can accurately predict molecular geometries, including bond lengths, bond angles, and dihedral angles. nanobioletters.com

For this compound, DFT would be employed to optimize the molecular structure and determine its most stable conformation. Key parameters such as the C-C and C-N bond lengths within the pyridine (B92270) rings, the length of the inter-ring C-C bond, and the C-Cl bond length can be calculated. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group is expected to induce subtle distortions in the pyridine ring geometries compared to unsubstituted bipyridine. nanobioletters.com The combination of DFT calculations with experimental results provides a comprehensive understanding of a molecule's characteristics. scispace.com

Table 1: Representative Bond Lengths in Bipyridine Ligands at Different Oxidation States (Å) Note: This table presents typical values for 2,2'-bipyridine (B1663995) and is illustrative for understanding potential changes in this compound upon coordination and redox events. Specific values for the target compound require dedicated calculations.

Bond(bipy)⁰ (Neutral)(bipy)¹⁻ (Radical Anion)(bipy)²⁻ (Dianion)
Inter-ring C-C ~1.49~1.43~1.38
Ring C-N ~1.34~1.36~1.37
Ring C-C ~1.39~1.41~1.42
Source: Adapted from findings on 2,2'-bipyridine complexes. researchgate.net

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters. These methods can be used to calculate a wide range of molecular properties and energetics. For instance, calculations on similar heterocyclic compounds have been performed to determine structure and predict atomic charge distributions. researchgate.net For this compound, ab initio calculations could provide precise values for its dipole moment, polarizability, and ionization potential. They are also valuable for computing the relative energies of different conformers to identify the global minimum energy structure.

Spectroscopic Property Prediction and Interpretation

Computational methods are instrumental in predicting and interpreting spectroscopic data, which serves as a fingerprint for molecular identification and characterization.

Time-dependent DFT (TD-DFT) is a powerful tool for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. chemrxiv.orgchemrxiv.org For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) corresponding to π-π* transitions within the bipyridine framework and n-π* transitions. chemrxiv.org The nature of the substituent groups—chloro and methyl—is expected to influence these transitions and cause shifts in the absorption maxima compared to unsubstituted 3,4'-bipyridine (B8713429). In metal complexes, these calculations can also predict metal-to-ligand charge transfer (MLCT) bands. wikipedia.orgresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), one can obtain theoretical chemical shifts that correlate well with experimental spectra. aps.org Such calculations for this compound would help in the assignment of complex spectra, especially for the aromatic protons and carbons, whose chemical shifts are influenced by the electronic effects of the substituents. rsc.org

Table 2: General Substituent Effects on ¹H NMR Chemical Shifts (ppm) in Aromatic Rings Note: This table provides a general illustration of how substituents affect chemical shifts. The actual shift in this compound depends on the precise electronic environment.

SubstituentEffect on ortho ProtonsEffect on meta ProtonsEffect on para Protons
-Cl +0.02-0.06-0.04
-CH₃ -0.17-0.09-0.18
Source: General substituent chemical shift (SCS) values. ucl.ac.uk

Conformational Analysis and Energetics of Bipyridine Structures

Bipyridines are not rigid structures; rotation around the single bond connecting the two pyridine rings leads to different conformations. The dihedral angle between the planes of the two rings is a key structural parameter. researchgate.net The conformational landscape of this compound can be explored by performing relaxed potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the inter-ring dihedral angle. These calculations help identify the lowest energy conformation (the most stable structure) and the energy barriers to rotation between different conformers. mdpi.com Steric hindrance between the substituents and adjacent protons on the rings plays a significant role in determining the preferred conformation, which is typically non-planar to minimize steric repulsion. ic.ac.uk

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry is a valuable tool for elucidating reaction mechanisms by mapping the entire energy profile of a chemical reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. For reactions involving this compound, such as its synthesis via cross-coupling or its participation in forming metal complexes, DFT calculations can be used to locate the transition state structures. researchgate.net Frequency calculations are then performed to confirm that a located structure is a true transition state (characterized by a single imaginary frequency). The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

Redox Properties and Non-Innocent Ligand Behavior in Metal Complexes

Bipyridine ligands are well-known for their "non-innocent" behavior in metal complexes, meaning the ligand itself can actively participate in redox processes. nih.gov It can exist in neutral (bpy⁰), radical anion (bpy⁻), or even dianion (bpy²⁻) forms. nih.govresearchgate.net The redox potential of a complex containing this compound is influenced by its substituents. The electron-withdrawing chloro group is expected to make the ligand easier to reduce (a more positive reduction potential), while the electron-donating methyl group would have the opposite effect. rsc.orgnih.gov

DFT calculations can be used to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scispace.com The LUMO is typically localized on the bipyridine ligand system and is the orbital that accepts an electron upon reduction. The calculated LUMO energy provides a theoretical indicator of the ligand's electron-accepting ability and correlates with its reduction potential. In a metal complex, DFT can help determine whether an added electron resides primarily on the metal center or on the this compound ligand, thereby characterizing the ligand's non-innocent role. nih.gov

Molecular Modeling of Ligand-Target Interactions (e.g., Molecular Docking, Molecular Dynamics Simulations)

A comprehensive search of scientific literature and databases has been conducted to identify computational and theoretical investigations into the molecular modeling of this compound, specifically focusing on its interactions with biological targets through methods such as molecular docking and molecular dynamics simulations.

Therefore, it is not possible to provide detailed research findings or a data table on the molecular modeling of ligand-target interactions for this compound at this time.

Compound Index

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound This compound to generate a thorough and scientifically accurate article based on the requested outline.

To provide an article that is scientifically accurate and strictly focused on "this compound," as per the instructions, would require specific experimental data that does not appear to be published in the accessible sources. Extrapolating information from related but structurally distinct bipyridine compounds would lead to inaccuracies and speculation, thereby failing to meet the required standard of scientific integrity.

Therefore, the generation of the requested article cannot be completed at this time.

Applications and Functional Roles of 6 Chloro 2 Methyl 3,4 Bipyridine in Advanced Chemical Systems

Materials Science and Supramolecular Architectures

The unique electronic and structural characteristics of 6-Chloro-2-methyl-3,4'-bipyridine, derived from its substituted bipyridyl core, make it a molecule of significant interest in materials science. Its ability to engage in directed, non-covalent interactions and to coordinate with metal centers allows for its use in the bottom-up construction of highly ordered molecular assemblies and functional polymeric materials.

Self-Assembly Processes and Ordered Structures on Surfaces

The formation of ordered molecular layers on solid substrates is a cornerstone of nanotechnology and surface science. Bipyridine derivatives are well-suited for these applications due to their ability to form self-assembled monolayers (SAMs). The nitrogen atoms in the pyridine (B92270) rings can effectively anchor the molecule to metal surfaces, while the aromatic backbone facilitates intermolecular interactions that drive the formation of well-defined structures.

Research into related heterocyclic compounds shows that the formation of SAMs is driven by a combination of molecule-substrate interactions and intermolecular forces. For this compound, the nitrogen atoms provide anchoring points to surfaces like gold or copper. Once on the surface, the molecules arrange themselves to maximize van der Waals forces between the bipyridine rings, leading to ordered packing. The presence of the chlorine atom is particularly significant as it can introduce highly directional halogen bonding (Cl···N or Cl···Cl interactions) between adjacent molecules. This specific interaction serves as a powerful tool in "crystal engineering" on surfaces, enabling precise control over the orientation and packing of the molecules within the monolayer. This controlled assembly can be used to systematically modify the chemical and physical properties of surfaces for applications in electronics, sensing, and catalysis.

Key Molecular Interactions in Surface Self-Assembly:

Interaction Type Participating Groups Role in Assembly
Molecule-Substrate Pyridine Nitrogen Atoms, Metal Surface Anchors molecules to the substrate.
π-π Stacking Bipyridine Aromatic Rings Promotes ordered, dense packing.
Halogen Bonding Chlorine Atom, Nitrogen Atom Provides directional control for supramolecular arrangement.

Integration into Polymeric Frameworks and Controlled Polymerization Initiatives

Bipyridine units are fundamental building blocks in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.com In these materials, bipyridine molecules act as "linkers" or "struts" that connect metal ions (nodes), creating extended one-, two-, or three-dimensional networks. This compound can function as such a linker, with its two nitrogen atoms coordinating to metal centers. The specific geometry and connectivity of the resulting polymeric framework are dictated by the coordination preference of the metal ion and the steric and electronic properties of the bipyridine ligand. The chloro and methyl substituents on the rings can influence the framework's topology and modify the properties of the pores within the material, which is critical for applications in gas storage, separation, and catalysis.

Beyond structural roles, bipyridine ligands are central to the function of catalysts used in controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex, often copper-based, reversibly activates and deactivates a dormant polymer chain, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity. The bipyridine ligand coordinates to the metal center, tuning its redox potential and catalytic activity. By incorporating this compound into such a catalyst system, the electronic and steric environment of the metal can be finely adjusted, thereby controlling the polymerization rate and the characteristics of the resulting polymer.

Synthetic Applications in Medicinal Chemistry Research

In the field of medicinal chemistry, the bipyridine motif is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The strategic functionalization of this core structure is a common approach in drug discovery. This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical compounds.

Development of this compound as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, particularly the chlorine atom. The chloro-substituted pyridine ring is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely used transformations in modern medicinal chemistry. nih.govnih.gov Reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation) allow for the straightforward installation of diverse molecular fragments at the 6-position. nih.govnih.gov This versatility enables chemists to rapidly generate libraries of analogue compounds for structure-activity relationship (SAR) studies. The methyl group also offers a potential handle for further chemical modification, expanding the synthetic possibilities.

Common Cross-Coupling Reactions Utilizing Chloro-Pyridine Intermediates:

Reaction Name Bond Formed Reagents/Catalyst Application in Drug Discovery
Suzuki-Miyaura Coupling Carbon-Carbon Boronic acid/ester, Pd catalyst Linking aromatic and heterocyclic rings. nih.gov
Buchwald-Hartwig Amination Carbon-Nitrogen Amine, Pd catalyst Introduction of amine functionalities. nih.gov
Stille Coupling Carbon-Carbon Organostannane, Pd catalyst Formation of complex biaryl systems. nih.gov

Strategic Use in Building Complex Heterocyclic Pharmaceutical Scaffolds and Analogues

The bipyridine scaffold is present in a number of biologically active molecules. By using this compound as a starting point, medicinal chemists can construct more complex heterocyclic systems designed to interact with specific biological targets. For instance, related substituted bipyridinyl compounds have been investigated as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of anti-inflammatory drugs. google.comjustia.com

The synthesis of such complex molecules often involves a multi-step sequence where the bipyridine core is systematically elaborated. A typical strategy would involve a Suzuki coupling reaction at the 6-chloro position to introduce a new aryl group, followed by further modifications to other parts of the molecule. This modular approach allows for the systematic exploration of chemical space around the bipyridine scaffold to optimize a compound's potency, selectivity, and pharmacokinetic properties. The ability to generate a wide array of analogues from a single, versatile intermediate like this compound is a key strategy for accelerating the drug discovery and development process. nih.govnih.gov

Environmental Fate and Degradation Studies of 6 Chloro 2 Methyl 3,4 Bipyridine

Investigation of Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical through non-biological processes. For 6-Chloro-2-methyl-3,4'-bipyridine, the primary abiotic pathways of interest would be photolysis and hydrolysis.

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photolysis would depend on the compound's ability to absorb light at environmentally relevant wavelengths and the quantum yield of the degradation reaction. Research in this area would involve laboratory studies exposing aqueous solutions of this compound to simulated sunlight to identify degradation products and determine the photolytic half-life.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis would be influenced by the pH of the surrounding water. The chlorine substituent on the pyridine (B92270) ring could potentially be a site for nucleophilic substitution by water or hydroxide (B78521) ions, leading to the formation of a hydroxylated derivative. Studies would need to be conducted across a range of pH values (typically 4, 7, and 9) to determine the hydrolysis rate constants and degradation products.

Currently, there are no published experimental data on the photolytic or hydrolytic degradation of this compound.

Research on Biodegradation Mechanisms and Environmental Persistence

Biodegradation, the breakdown of organic matter by microorganisms, is a critical process in determining the environmental persistence of a chemical. The structure of this compound, with its chlorinated pyridine and bipyridine core, suggests that its biodegradability could be limited. Halogenated heterocyclic compounds are often recalcitrant to microbial degradation.

Research into the biodegradation of this compound would involve:

Screening studies: Using microbial consortia from various environmental sources (e.g., soil, sediment, activated sludge) to assess the potential for biodegradation.

Identification of metabolic pathways: If degradation is observed, further studies would be needed to identify the specific microorganisms and enzymatic systems involved, as well as the intermediate and final breakdown products.

Determination of biodegradation kinetics: Quantifying the rate of degradation under different environmental conditions (e.g., aerobic, anaerobic) to estimate the compound's environmental half-life.

Without such studies, the persistence of this compound in the environment remains unknown.

Methodologies for Assessing Environmental Distribution (e.g., Adsorption/Desorption, Dissociation Constants for Environmental Modeling)

Understanding how a chemical partitions between different environmental compartments (soil, water, air) is crucial for predicting its fate and potential exposure pathways.

Adsorption/Desorption: The tendency of this compound to adsorb to soil and sediment particles would be a key parameter. This is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). The bipyridine structure suggests potential for interaction with soil organic matter and clay minerals. Batch equilibrium studies are the standard method for determining adsorption and desorption isotherms.

Dissociation Constants: As a pyridine derivative, this compound is a weak base. Its acid dissociation constant (pKa) would determine the extent of its ionization in response to environmental pH. The charge of the molecule significantly influences its solubility, adsorption, and bioavailability. The pKa value is a critical input for environmental fate models.

No experimentally determined Koc or pKa values for this compound have been reported in the scientific literature.

Data on the environmental fate and degradation of this compound is currently not available. The following table illustrates the types of data that would be necessary for a comprehensive environmental assessment.

ParameterValueMethod
Abiotic Degradation
Photolysis Half-life (t½)Data not availableOECD Guideline 316
Hydrolysis Half-life (t½) at pH 4Data not availableOECD Guideline 111
Hydrolysis Half-life (t½) at pH 7Data not availableOECD Guideline 111
Hydrolysis Half-life (t½) at pH 9Data not availableOECD Guideline 111
Biodegradation
Aerobic BiodegradationData not availableOECD Guideline 301
Anaerobic BiodegradationData not availableOECD Guideline 311
Environmental Distribution
Soil Adsorption Coefficient (Koc)Data not availableOECD Guideline 106
Acid Dissociation Constant (pKa)Data not availableOECD Guideline 112

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.